1-(3-Hydroxypyrrolidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
1-(3-hydroxypyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-7(10)8-4-3-6(9)5-8/h6,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPZUBJRAYHHQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Hydroxypyrrolidin-1-yl)propan-1-one is a chemical compound characterized by a pyrrolidine ring with a hydroxyl group and a propanone moiety. Its molecular formula is CHNO and it has a molecular weight of approximately 143.18 g/mol. This compound has garnered interest in medicinal chemistry and pharmacology due to its unique structural features, which may confer specific biological activities.
Chemical Structure and Properties
The compound features:
- Pyrrolidine Ring : A five-membered ring containing nitrogen.
- Hydroxyl Group (–OH) : Contributes to the compound's hydrophilicity.
- Ketone Group (C=O) : Commonly involved in various biological interactions.
These functional groups suggest potential for enzyme inhibition or receptor binding, making it a candidate for further investigation in drug development.
Enzyme Inhibition and Receptor Binding
Research indicates that this compound may exhibit various biological activities, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes, potentially influencing metabolic pathways.
- Receptor Interaction : It has been studied for its ability to bind to various receptors, including opioid receptors, which are critical in pain management and addiction therapies.
Comparative Biological Activity
A comparison with structurally similar compounds reveals insights into its unique properties:
| Compound Name | CAS Number | Similarity | Key Features |
|---|---|---|---|
| 1-(3-Hydroxyazetidin-1-yl)ethanone | 118972-96-6 | 0.82 | Contains an azetidine ring; potential analgesic properties. |
| (S)-4-Hydroxypyrrolidine-2-one | 68108-18-9 | 0.81 | Exhibits neuroprotective effects; used in pharmacological studies. |
| 1-(3-Hydroxyazetidin-1-yl)propan-1-one | 25747-41-5 | 0.81 | Similar structure; potential applications in drug development. |
| (R)-2-Hydroxy-1-(pyrrolidin-1-yl)propan-1-one | 151670-13-2 | 0.77 | Related to metabolic processes; studied for pharmacological relevance. |
Study on Opioid Receptor Interaction
In recent studies, compounds structurally related to this compound were evaluated for their effects on mu-opioid receptors (MOR) and dopamine D3 receptors (D3R). These studies aimed to optimize the balance between analgesic effects and side effects associated with opioid use. The findings suggested that modifications in the structural scaffold could enhance selectivity for D3R over D2R, potentially reducing adverse effects while maintaining therapeutic efficacy .
Antiviral Activity
Although primarily focused on opioid receptors, some derivatives have been explored for antiviral activity against human cytomegalovirus (HCMV). The results indicated that certain modifications could enhance antiviral potency, suggesting a broader therapeutic application for compounds derived from this chemical class .
Synthesis Methods
Various synthesis methods have been explored for producing this compound. These include:
- Pyrrolidine Derivative Synthesis : Utilizing pyrrolidine as a starting material to introduce hydroxyl and ketone functionalities.
- Functional Group Modifications : Employing reactions that allow for the selective introduction of functional groups while preserving the core structure.
Comparison with Similar Compounds
Pyrrolidine/Propan-1-one Derivatives
The following table highlights structural analogs and their key differences:
Key Observations :
- Substituent Effects: Hydroxyl or hydroxymethyl groups on pyrrolidine (e.g., ) increase polarity and hydrogen-bonding capacity compared to non-polar analogs.
- Heterocyclic Modifications : Furan or pyridine substituents (e.g., ) introduce aromaticity, altering electronic properties and reactivity in coupling reactions.
- Stereochemistry : Chiral centers (e.g., in ) influence biological activity and synthetic utility.
Aromatic/Heterocyclic Propan-1-one Derivatives
Several propan-1-one derivatives with aryl or heteroaryl groups exhibit distinct reactivity and applications:
- Halogenated Propiophenones: 1-(4-Chlorophenyl)propan-1-one and 1-(3-Bromo-4-chlorophenyl)propan-1-one (CAS: C₉H₉BrClO) undergo C-O coupling reactions with N-hydroxyphthalimide (NHPI) to form fused products in moderate to good yields (60–73%) . These reactions occur selectively at the α-position to the ketone, preserving benzylic positions . 1-(Thiophen-2-yl)propan-1-one reacts with NHPI to yield C-fused products (51–58% yields), demonstrating compatibility with sulfur-containing heterocycles .
- Pharmaceutical Hybrids: 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-isobutylphenyl)propan-1-one and 2-(4-isobutylphenyl)-1-(piperidin-1-yl)propan-1-one are ibuprofen hybrids evaluated for anti-inflammatory properties, highlighting the role of propanone moieties in drug design .
Comparison with Target Compound :
- Reactivity: Unlike halogenated propiophenones, this compound lacks aromaticity, reducing electrophilicity at the α-position. However, its pyrrolidine hydroxyl group may facilitate nucleophilic reactions or metal coordination.
- Biological Potential: While ibuprofen hybrids target cyclooxygenase, the hydroxylated pyrrolidine in the target compound could interact with enzymes like kinases or proteases.
Preparation Methods
Reaction of 3-Hydroxypyrrolidine with 2-Amino-1-propanone
The most commonly reported laboratory synthesis of 1-(3-hydroxypyrrolidin-1-yl)propan-1-one involves the reaction between 3-hydroxypyrrolidine and 2-amino-1-propanone. This method leverages the nucleophilic amine group on the pyrrolidine ring to react with the ketone functionality of 2-amino-1-propanone, often facilitated by a suitable catalyst.
- Catalysts and Solvents: Bases such as triethylamine or sodium hydride are employed to promote nucleophilic substitution or condensation. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to enhance solubility and reaction kinetics.
- Temperature Control: The reaction is typically maintained at low to moderate temperatures (0–25°C) to minimize side reactions and improve selectivity.
- Purification: The product is isolated via column chromatography using silica gel with eluents such as ethyl acetate/methanol mixtures or by recrystallization from ethanol/water mixtures to achieve high purity.
| Parameter | Typical Conditions |
|---|---|
| Reactants | 3-Hydroxypyrrolidine, 2-amino-1-propanone |
| Catalyst/Base | Triethylamine, NaH |
| Solvent | DMF, THF |
| Temperature | 0–25°C |
| Purification | Column chromatography, recrystallization |
This method is favored for its straightforward approach and relatively mild conditions, making it suitable for laboratory-scale synthesis and research applications.
Alternative Synthetic Approaches
While direct literature on alternative synthetic routes specifically for this compound is limited, analogous pyrrolidine derivatives suggest other potential methods:
- Substitution Reactions: Starting from halogenated propanones (e.g., chloro-substituted ketones), nucleophilic substitution with 3-hydroxypyrrolidine under basic conditions can yield the target compound. This approach is similar to the synthesis of related compounds such as 2-chloro-1-(3-hydroxypyrrolidin-1-yl)butan-1-one, where chloroacetic acid derivatives react with 3-hydroxypyrrolidine in the presence of triethylamine.
- Catalytic Condensation: Using acid or base catalysis to promote condensation between pyrrolidine derivatives and ketone intermediates under reflux or controlled heating, followed by purification steps.
Industrial Production Considerations
In industrial settings, the synthesis of this compound is optimized for scale, yield, and purity:
- Continuous Flow Reactors: Employing continuous flow technology allows precise control over reaction parameters such as temperature, residence time, and mixing, enhancing safety and reproducibility.
- Catalyst Optimization: Use of heterogeneous or homogeneous catalysts tailored to increase reaction rates and selectivity.
- Purification: Industrial purification may involve crystallization, distillation, or chromatographic techniques adapted to large scale.
These methods ensure efficient production with consistent quality for use as intermediates in pharmaceutical or chemical synthesis.
Research Findings and Characterization
- Structural Elucidation: Single-crystal X-ray diffraction is the definitive method for confirming the molecular structure of this compound. Crystals are grown by slow evaporation from solvents like ethanol or acetone. Data collection uses diffractometers with Mo-Kα radiation, and structure solution/refinement employs SHELXS and SHELXL software. Key bond lengths include C=O (~1.21 Å) and N–C (~1.47 Å), consistent with expected values.
- Reactivity Patterns: The compound’s functional groups (amino, hydroxyl, ketone) enable diverse chemical transformations:
- Oxidation of the hydroxyl group to ketones using Jones reagent.
- Reduction of the ketone to secondary alcohols with NaBH4 or LiAlH4.
- Nucleophilic acyl substitution at the amino group.
- Formation of metal complexes via coordination with amino and hydroxyl groups.
These properties make it a valuable intermediate for further synthetic elaboration in medicinal chemistry and coordination chemistry.
Summary Table: Preparation Methods Overview
| Method | Key Reactants | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reaction of 3-Hydroxypyrrolidine with 2-Amino-1-propanone | 3-Hydroxypyrrolidine, 2-amino-1-propanone | Base catalyst, DMF/THF, 0–25°C | Mild conditions, good yield | Requires careful temperature control |
| Nucleophilic substitution from halogenated ketones | 3-Hydroxypyrrolidine, chloro-substituted ketones | Base catalyst, reflux | Scalable, versatile | Possible side reactions |
| Industrial continuous flow synthesis | Same as above | Flow reactor, optimized catalysts | High throughput, reproducible | Requires specialized equipment |
Q & A
Q. What are the recommended safety protocols for handling 1-(3-Hydroxypyrrolidin-1-yl)propan-1-one in laboratory settings?
- Methodological Answer : Based on GHS classifications for structurally related pyrrolidinone derivatives, researchers should:
- Use personal protective equipment (PPE) , including nitrile gloves, lab coats, and safety goggles, due to potential skin/eye irritation (Category 2/2A hazards) .
- Work in a fume hood to avoid inhalation exposure, as pyrrolidinone analogs may release volatile byproducts during reactions .
- Store the compound in a tightly sealed container under dry, inert conditions (argon/nitrogen atmosphere) to prevent hygroscopic degradation .
- For spills, use non-combustible absorbents (e.g., vermiculite) and avoid aqueous cleanup if incompatibility with moisture is suspected .
Q. What synthetic routes are commonly employed for preparing this compound?
- Methodological Answer : A general approach involves condensation reactions between pyrrolidine derivatives and ketone precursors. For example:
- React 3-hydroxypyrrolidine with a propionyl chloride derivative in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts .
- Purify the crude product via recrystallization from ethanol or acetone, monitoring purity by TLC (silica gel, eluent: 7:3 hexane/ethyl acetate) .
- Alternative routes include catalytic acylation using DMAP (4-dimethylaminopyridine) to enhance regioselectivity .
Q. Which analytical techniques are suitable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR in DMSO-d6 to confirm the hydroxypyrrolidine moiety (e.g., δ ~3.5–4.0 ppm for hydroxyl-bearing protons) .
- HPLC-MS : Employ a C18 column with a water/acetonitrile gradient (0.1% formic acid) to detect impurities; ESI+ mode for molecular ion identification (expected [M+H]+ ~170 m/z) .
- X-ray Crystallography : For structural confirmation, grow single crystals via slow evaporation in ethanol and compare with reported analogs (e.g., C–C bond lengths: ~1.50 Å for pyrrolidine rings) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported crystallographic data for pyrrolidinone derivatives?
- Methodological Answer : Discrepancies in bond angles or torsional conformations may arise from:
- Polymorphism : Screen crystallization solvents (e.g., methanol vs. acetonitrile) to isolate different polymorphs .
- Computational Validation : Compare experimental X-ray data with DFT-optimized structures (B3LYP/6-31G* level) to assess steric or electronic effects .
- Dynamic NMR : Probe ring puckering or hydroxyl group rotation at variable temperatures (e.g., 298–373 K) to identify conformational flexibility .
Q. What strategies optimize the reaction yield of this compound under varying catalytic conditions?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar alternatives (toluene) to balance reaction rate and byproduct formation .
- Catalyst Selection : Compare Brønsted acids (e.g., p-toluenesulfonic acid) with Lewis acids (ZnCl2) for acylation efficiency; monitor via in-situ IR for carbonyl intermediate detection .
- Temperature Control : Optimize between 0°C (to suppress side reactions) and reflux conditions (to accelerate kinetics), using a microwave synthesizer for rapid screening .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer :
- Thermal Stability : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks; analyze by HPLC for decomposition products (e.g., hydrolyzed diol derivatives) .
- Light Sensitivity : Store aliquots in amber glass vs. clear vials; monitor UV-vis spectra (200–400 nm) for photolytic changes .
- Oxygen Sensitivity : Use headspace GC-MS to detect oxidation byproducts (e.g., ketone peroxides) under aerobic vs. argon-purged conditions .
Notes on Evidence Utilization
- Safety protocols integrate data from structurally related compounds (e.g., 1-(3,4-Dihydro-2H-pyrrol-5-yl)propan-1-one) due to limited direct SDS for the target molecule .
- Synthetic methodologies are inferred from analogous enone and pyrrolidine syntheses .
- Analytical techniques are cross-validated using impurity profiling and crystallographic standards .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
